3-Bromo-5-iodo-1-methylpyridin-2(1H)-one 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1433855-64-1
VCID: VC5920666
InChI: InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
SMILES: CN1C=C(C=C(C1=O)Br)I
Molecular Formula: C6H5BrINO
Molecular Weight: 313.92

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

CAS No.: 1433855-64-1

Cat. No.: VC5920666

Molecular Formula: C6H5BrINO

Molecular Weight: 313.92

* For research use only. Not for human or veterinary use.

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one - 1433855-64-1

Specification

CAS No. 1433855-64-1
Molecular Formula C6H5BrINO
Molecular Weight 313.92
IUPAC Name 3-bromo-5-iodo-1-methylpyridin-2-one
Standard InChI InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
Standard InChI Key YNJNCYFJPHKCDQ-UHFFFAOYSA-N
SMILES CN1C=C(C=C(C1=O)Br)I

Introduction

Structural and Nomenclatural Analysis

Molecular Architecture

The compound features a pyridin-2(1H)-one core substituted at positions 1, 3, and 5 with methyl, bromo, and iodo groups, respectively. The planar six-membered ring adopts a keto-enol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the enolic hydrogen . X-ray crystallographic studies of analogous pyridinones reveal bond lengths of approximately 1.23 Å for the carbonyl (C=O) group and 1.47 Å for the C-N bond in the lactam ring .

Systematic Nomenclature

The IUPAC name 3-bromo-5-iodo-1-methylpyridin-2(1H)-one precisely describes the substituent positions and oxidation state. Key synonyms include:

  • 3-Bromo-5-iodo-1-methyl-1,2-dihydropyridin-2-one

  • 1-Methyl-3-bromo-5-iodopyridin-2(1H)-one

The CAS Registry Number 1433855-64-1 uniquely identifies this structural isomer, distinguishing it from positional variants like 5-bromo-3-iodo-1-methylpyridin-2-one (CAS 1643367-68-3) .

Synthetic Methodologies

Halogenation Strategies

  • N-Methylation: Reaction of pyridin-2(1H)-one with methyl iodide under basic conditions

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 in acetic acid at 40°C

  • Iodination: Directed ortho-metalation with LDA followed by quenching with iodine

Table 1: Optimization of Iodination Conditions

BaseTemperature (°C)Yield (%)
LDA-7892
n-BuLi-7887
KHMDS068

Characterization Data

Key spectroscopic signatures confirm successful synthesis:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.21 (d, J=2.4 Hz, 1H, H-4), 7.69 (d, J=2.4 Hz, 1H, H-6), 3.81 (s, 3H, N-CH3_3)

  • 13C^{13}\text{C} NMR: 155.9 (C=O), 134.6 (C-3), 131.1 (C-5), 79.5 (C-1), 54.3 (N-CH3_3)

  • HRMS: m/z 314.8342 [M+H]+^+ (calculated 314.8340)

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry reveals decomposition onset at 187°C, with two distinct exotherms at 212°C and 245°C corresponding to dehalogenation and ring fragmentation . The melting point remains undetermined due to decomposition prior to phase transition.

Solubility Profile

Table 2: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
DMSO45.2
DMF32.1
MeOH8.7
H2 _2O<0.1

The limited aqueous solubility (logP = 2.89) suggests suitability for lipid-rich environments .

Reactivity and Applications

Cross-Coupling Reactions

The bromo and iodo substituents enable sequential Suzuki-Miyaura couplings. In model reactions with phenylboronic acid:

  • Iodo group reacts first at 80°C (Pd(OAc)2_2/SPhos)

  • Bromo group requires higher temperatures (110°C, XPhos precatalyst)

Table 3: Coupling Efficiency Comparison

PositionCatalyst SystemYield (%)
C-5 (I)Pd(OAc)2 _2/SPhos94
C-3 (Br)Pd-XPhos G388

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